molecular formula C14H11ClFNO2 B4729788 N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide

Cat. No.: B4729788
M. Wt: 279.69 g/mol
InChI Key: OUQSJAQGGCKGNL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted anilines or thiophenols.

    Oxidation: Formation of N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide.

    Reduction: Formation of N-(3-chloro-4-fluorophenyl)-2-methoxybenzylamine.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-12(16)11(15)8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSJAQGGCKGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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